Benzenebismaleimide adduct
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Overview
Description
Preparation Methods
Mitindomide can be synthesized through the photochemical reaction between benzene and maleimide . The reaction involves irradiation at 25°C over 20 hours with an acetophenone concentration of 0.16 mol per liter, yielding a high melting photoadduct . Additionally, formaldehyde derivatives of mitindomide can be prepared by reacting mitindomide with formaldehyde and further acetylating the derived hydroxymethyl compound .
Chemical Reactions Analysis
Mitindomide undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are not commonly reported for mitindomide.
Substitution: Mitindomide can undergo Mannich reactions with formaldehyde and secondary amines to form amido compounds.
Common reagents and conditions include formaldehyde, secondary amines, ammonium hydroxide, and urea. Major products formed include hydroxymethyl derivatives and imides .
Scientific Research Applications
Mitindomide has several scientific research applications:
Mechanism of Action
Mitindomide exerts its effects by inhibiting the decatenation activity of DNA topoisomerase II . It does not induce the formation of topoisomerase II-DNA covalent cleavable complexes, indicating that it is a catalytic/noncleavable complex-forming-type inhibitor . The compound binds to the bisdioxopiperazine binding site on topoisomerase II, preventing the enzyme from performing its function in DNA replication and repair .
Comparison with Similar Compounds
Mitindomide is similar to other bisdioxopiperazine compounds such as dexrazoxane . Both compounds inhibit topoisomerase II and have antitumor properties . mitindomide is more rigid and has highly coplanar imide rings, which may contribute to its unique binding properties . Other similar compounds include propellanes containing a bicyclo[2.2.2]octene unit, which also exhibit antitumor activity .
Similar Compounds
- Dexrazoxane
- Propellanes containing bicyclo[2.2.2]octene unit
Properties
CAS No. |
10403-51-7 |
---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+ |
InChI Key |
DRCJGCOYHLTVNR-ZUIZSQJWSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |
SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
shelf_life |
Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |
solubility |
p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |
Synonyms |
3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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